(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride
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Overview
Description
(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride: . This compound features a piperazine ring, an isoxazole ring, and an indole moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
It’s known that both isoxazole and indole derivatives, which are part of the compound’s structure, have been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Mode of Action
Isoxazole derivatives have been shown to have a wide spectrum of biological activities , and indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Given the broad spectrum of biological activities associated with isoxazole and indole derivatives , it’s likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The solubility, stability, and bioavailability of the compound would be influenced by its chemical structure, including the presence of the isoxazole and indole moieties .
Result of Action
Given the wide range of biological activities associated with isoxazole and indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route includes:
Formation of the 3,5-dimethylisoxazole-4-carbaldehyde: : This can be achieved through the cyclization of suitable precursors under acidic conditions.
Reaction with piperazine: : The aldehyde group is then reacted with piperazine to form the piperazine derivative.
Indole coupling: : The indole component is introduced through a coupling reaction, often using a suitable catalyst and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole and isoxazole rings can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized indole and isoxazole derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: : It has been evaluated for its anti-proliferative activities against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Industry: : The compound's unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives and piperazine-containing molecules, but the presence of the 3,5-dimethylisoxazole group sets it apart. These similar compounds may have different biological activities and applications, highlighting the uniqueness of this compound.
List of Similar Compounds
N-(1-methyl-1H-indol-3-yl)acetamide
4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid
(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2.ClH/c1-13-17(14(2)25-21-13)12-22-7-9-23(10-8-22)19(24)16-11-20-18-6-4-3-5-15(16)18;/h3-6,11,20H,7-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCXXCSNGOWYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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